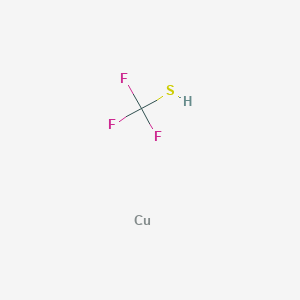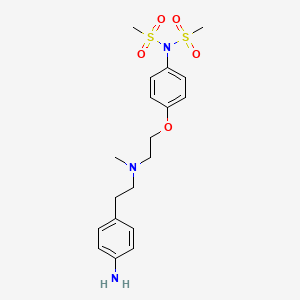
Hexadecane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane-1-sulfinate is an organosulfur compound with the molecular formula C16H34O3S. It is a member of the sulfinate family, which are salts or esters of sulfinic acids. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecane-1-sulfinate can be synthesized through several methods. One common method involves the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method includes the reaction of hexadecane with sulfur dioxide and a base to form the sulfinate salt .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical reactions involving the use of sulfur dioxide and bases under controlled conditions. The process typically involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various organosulfur compounds
Aplicaciones Científicas De Investigación
Hexadecane-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
Hexadecane-1-sulfinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in the stabilization of colloidal systems .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecane-1-sulfonate
- Hexadecane-1-sulfonic acid
- Sodium hexadecane-1-sulfonate
Uniqueness
Hexadecane-1-sulfinate is unique due to its specific surfactant properties and its ability to undergo a variety of chemical reactions. Its versatility in both industrial and research applications sets it apart from other similar compounds .
Propiedades
Número CAS |
9007-73-2 |
|---|---|
Fórmula molecular |
C16H33O2S- |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
hexadecane-1-sulfinate |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17)18/h2-16H2,1H3,(H,17,18)/p-1 |
Clave InChI |
HBTBNXFVJYRYGI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


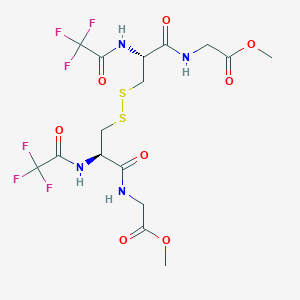
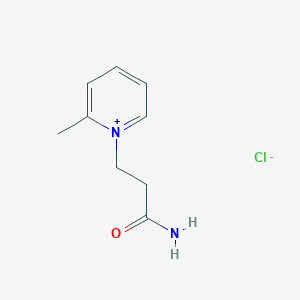
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
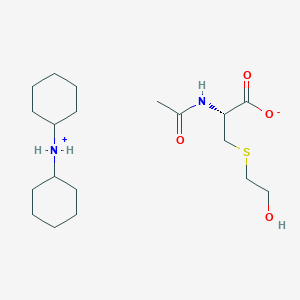
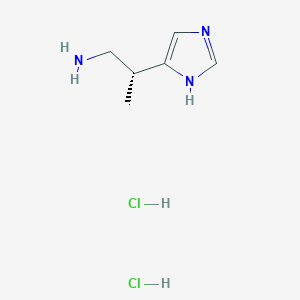
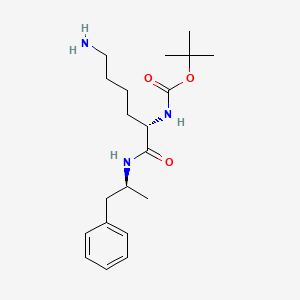
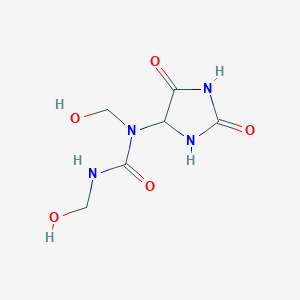
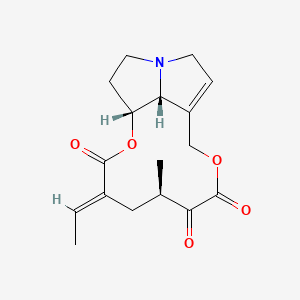
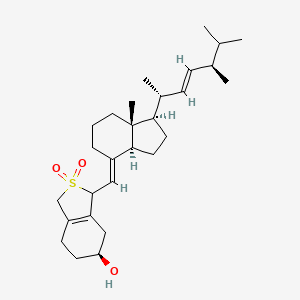
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

